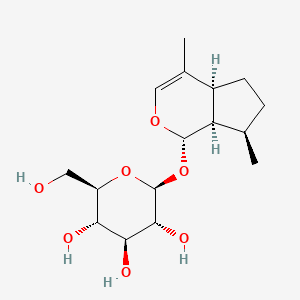

8-Epiiridodial glucoside

描述

Structure

3D Structure

属性

分子式 |

C16H26O7 |

|---|---|

分子量 |

330.37 g/mol |

IUPAC 名称 |

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7R,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C16H26O7/c1-7-3-4-9-8(2)6-21-15(11(7)9)23-16-14(20)13(19)12(18)10(5-17)22-16/h6-7,9-20H,3-5H2,1-2H3/t7-,9-,10-,11-,12-,13+,14-,15+,16+/m1/s1 |

InChI 键 |

UKWQRDBDDIGHEQ-XLOWEYQUSA-N |

SMILES |

CC1CCC2C1C(OC=C2C)OC3C(C(C(C(O3)CO)O)O)O |

手性 SMILES |

C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

规范 SMILES |

CC1CCC2C1C(OC=C2C)OC3C(C(C(C(O3)CO)O)O)O |

产品来源 |

United States |

Natural Occurrence and Distribution Research of 8 Epiiridodial Glucoside

Phylogenetics and Chemotaxonomic Localization of 8-Epiiridodial (B1219032) Glucoside in Plant Species

The presence of 8-Epiiridodial glucoside and its derivatives has been identified in several distinct plant families, offering insights into its chemotaxonomic significance.

Presence in Linaria cymbalaria and Related Scrophulariaceae

Iridoid glycosides are recognized as significant chemotaxonomic markers within the Scrophulariaceae family. nih.govresearchgate.net The family is known to be a rich source of various iridoids, and their distribution patterns have been utilized for systematic classification. natuurtijdschriften.nl While comprehensive studies on the iridoid profile of numerous Scrophularia species have been conducted, identifying compounds such as harpagoside, aucubin (B1666126), and catalpol, specific confirmation of this compound in Linaria cymbalaria remains a subject for further dedicated investigation. nih.gov General studies on the occurrence of iridoid glycosides in Scrophulariaceae indicate a wide diversity of these compounds, suggesting the potential for this compound to be present in various genera within this family. natuurtijdschriften.nl

Occurrence in Boschniakia rossica

Boschniakia rossica, a parasitic plant from the Orobanchaceae family, has been confirmed to contain this compound. nih.govkribb.re.kr Phytochemical investigations of this plant have led to the isolation and identification of several iridoid compounds, including boschnaloside and 7-deoxy-8-epiloganic acid. nih.govkribb.re.kr The presence of this compound in this species highlights the distribution of this compound beyond the more commonly studied plant families.

Identification in Stelechocarpus burahol and Teucrium polium as Tetraacetate Derivative

In the fruit of Stelechocarpus burahol, the tetraacetate derivative of this compound has been identified. This finding is significant as it points to the metabolic pathways within this plant that lead to the acetylation of the parent glucoside.

Conversely, while various iridoid glycosides such as teucardoside have been isolated from Teucrium polium, there is currently no specific scientific literature confirming the presence of this compound or its tetraacetate derivative in this particular species. scispace.comresearchgate.netresearchgate.netnih.gov

Detection in Sphagneticola trilobata and Eryngium maritimum

The occurrence of this compound has also been reported in Sphagneticola trilobata, a member of the Asteraceae family, and in Eryngium maritimum of the Apiaceae family. The detection of this compound in such phylogenetically distant families underscores the widespread, albeit sporadic, distribution of this compound in the plant kingdom.

Research on Distribution Patterns within Plant Tissues and Organs

Detailed studies on the specific distribution of this compound within the tissues and organs of the aforementioned plants are limited. However, research on other iridoid glycosides in related species can offer some general insights. For instance, in Scrophularia nodosa, the concentration of different iridoid glycosides was found to vary between the leaves, flowers, and other plant parts. nih.gov Harpagoside was found in the highest concentration in the leaves of field-grown plants and the flowers of in-vitro propagated plantlets. nih.gov Aucubin, another iridoid, was most abundant in the leaves of the in-vitro plantlets. nih.gov Such studies suggest that the accumulation of iridoid glycosides, and likely this compound, is not uniform throughout the plant and can be organ-specific.

Investigational Studies on Environmental and Developmental Factors Influencing this compound Accumulation

The accumulation of iridoid glycosides in plants is known to be influenced by a variety of external and internal factors. While specific studies on this compound are scarce, research on other iridoids provides a framework for understanding potential influencing factors.

Environmental stressors, such as drought, have been shown to impact the biosynthesis of iridoid glycosides. A study on Scrophularia ningpoensis demonstrated that drought stress led to an increase in the content of four different iridoid glycosides in the roots. academicjournals.orgresearchgate.net This suggests that abiotic stress can trigger a defensive response in the plant, leading to a higher accumulation of these compounds.

The developmental stage of the plant also plays a crucial role in the concentration of iridoid glycosides. mdpi.com Seasonal variations and the phenological stage of the plant, such as flowering and fruiting, have been observed to significantly affect the levels of these compounds. researchgate.net For example, in Lonicera × bella, the highest concentrations of iridoid glycosides were found in the leaves during the flowering and fruiting stages. It is plausible that the accumulation of this compound follows similar patterns, with concentrations varying depending on the plant's life cycle and the prevailing environmental conditions.

| Plant Species | Compound Form | Family | Reference(s) |

| Boschniakia rossica | This compound | Orobanchaceae | nih.govkribb.re.kr |

| Stelechocarpus burahol | This compound tetraacetate | Annonaceae | |

| Sphagneticola trilobata | This compound | Asteraceae | |

| Eryngium maritimum | This compound | Apiaceae |

Table 1. Documented Natural Occurrence of this compound and its Derivative.

| Factor | Influence on Iridoid Glycoside Accumulation | Example Species | Reference(s) |

| Drought Stress | Increased accumulation in roots | Scrophularia ningpoensis | academicjournals.orgresearchgate.net |

| Developmental Stage | Concentration varies with life cycle stages (e.g., flowering, fruiting) | Lonicera × bella | |

| Plant Organ | Differential accumulation in leaves, flowers, etc. | Scrophularia nodosa | nih.gov |

Biosynthetic Pathways and Enzymology of 8 Epiiridodial Glucoside

General Framework of Iridoid Glucoside Biosynthesis

Iridoid glucosides are monoterpenoids characterized by a cyclopentanopyran ring system. wikipedia.org Their biosynthesis originates from the general isoprenoid pathway, starting with geranyl pyrophosphate (GPP). frontiersin.orgscielo.br The formation of the iridoid skeleton is a key step, catalyzed by the enzyme iridoid synthase (ISY). wikipedia.orgnih.gov This enzyme converts 8-oxogeranial, an oxidized derivative of geraniol (B1671447), into a reactive enol intermediate which then cyclizes. nih.govnih.gov Following the formation of the initial iridoid structure, a series of modifications, including oxidation, reduction, glycosylation, and methylation, lead to the vast diversity of iridoid compounds found in nature. oup.comnotulaebotanicae.ro

Two primary routes for iridoid biosynthesis have been identified: one proceeding via iridodial (B1216469) and the other via its epimer, 8-epi-iridodial. scielo.brmdpi.com The former leads to the formation of secoiridoids and many terpenoid indole (B1671886) alkaloids, while the latter is the starting point for carbocyclic iridoids like aucubin (B1666126) and catalpol. mdpi.com The glucosylation step, which renders the compounds water-soluble and less reactive, is a crucial part of the pathway. wikipedia.org

Precursors and Early Stage Intermediates in 8-Epiiridodial (B1219032) Glucoside Formation

The formation of 8-epiiridodial glucoside begins with acyclic monoterpene precursors and proceeds through several key intermediates.

Role of Iridodial Cation and 10-Oxocitral

The cyclization of the acyclic monoterpene precursor is a critical step in forming the iridoid skeleton. In Gardenia jasminoides cell cultures, it has been demonstrated that the biosynthesis of iridoid glucosides proceeds through the cyclization of 10-oxocitral to form the iridodial cation. jst.go.jp This cation is a pivotal intermediate from which various iridoids can be derived. scielo.br The formation of the iridodial cation is followed by a series of reactions that lead to the diverse structures of iridoids. scielo.brjst.go.jp

Significance of 8-Epiiridodial as a Biosynthetic Intermediate

8-Epiiridodial is a crucial intermediate in the biosynthesis of a specific class of iridoid glucosides. portlandpress.com Feeding experiments have shown that 8-epi-iridodial is a precursor to iridoids such as harpagide (B7782904) and aucubin. scielo.br Its formation marks a branch point in the iridoid pathway, leading to compounds with a distinct stereochemistry. mdpi.com The intermediacy of 8-epiiridodial has been confirmed in the biosynthesis of iridoid glucosides in cell cultures of Gardenia jasminoides. jst.go.jpresearchgate.net This compound is derived from the cyclization of an acyclic precursor and serves as the substrate for subsequent enzymatic modifications. researchgate.net

Involvement of Deoxyloganic Acid and Related Compounds

Following the formation of the initial iridoid skeleton, further modifications occur. Deoxyloganic acid has been identified as an intermediate in the biosynthesis of various iridoid glucosides. portlandpress.com It is formed from the iridoid aglycone through a series of oxidative and glycosylation steps. Specifically, 8-epi-deoxyloganic acid is a key precursor for iridoids possessing an 8α-methyl group. mdpi.comportlandpress.com Labeling studies have demonstrated the incorporation of 8-epi-deoxyloganin into compounds like ipolamide and lamiide. portlandpress.com This indicates that the pathway proceeds through 8-epi-deoxyloganic acid to produce a specific subset of iridoid glucosides.

Key Enzymatic Steps and Catalytic Mechanisms

The stereochemical outcome of the iridoid biosynthesis pathway is determined by the action of specific enzymes, particularly iridoid synthase and its variants.

Iridoid Synthase and Epi-Iridoid Synthase Activity and Stereoselectivity

Iridoid synthase (ISY) is a key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold. nih.govnih.gov The stereoselectivity of this enzyme is critical in determining which class of iridoids is produced. ISY from Catharanthus roseus (CrISY) produces (cis-trans)-iridoids. researchgate.net In contrast, an enzyme from snapdragon (Antirrhinum majus), named epi-iridoid synthase (AmISY), has been identified that produces the opposite stereoisomer, leading to the formation of 7-epi-iridoids. nih.govnih.gov

AmISY reduces the C7 of 8-oxogeranial to generate the opposite stereoconfiguration compared to CrISY. nih.govnih.gov While the reduction step is stereospecific, the subsequent cyclization can result in a mixture of diastereomers. nih.gov This indicates that while the initial reduction is tightly controlled by the enzyme, the cyclization may be less so or may involve other enzymatic factors. nih.govgenome.jp The discovery of these two classes of iridoid synthases demonstrates how nature achieves stereochemical diversity in this important class of natural products. nih.gov

Table 1: Key Intermediates in this compound Biosynthesis

| Intermediate | Precursor(s) | Role |

| Iridodial Cation | 10-Oxocitral | Pivotal cyclized intermediate in iridoid formation. scielo.brjst.go.jp |

| 8-Epiiridodial | Iridodial Cation | Key intermediate leading to the 8-epi-iridoid series. scielo.brportlandpress.comjst.go.jpresearchgate.net |

| 8-Epi-deoxyloganic acid | 8-Epiiridodial | Precursor to iridoids with an 8α-methyl group. mdpi.comportlandpress.com |

Table 2: Enzymes in this compound Biosynthesis

| Enzyme | Substrate(s) | Product(s) | Function |

| Iridoid Synthase (ISY) | 8-Oxogeranial | (cis-trans)-Iridoids | Catalyzes reductive cyclization to form the iridoid scaffold. nih.govnih.govresearchgate.net |

| Epi-Iridoid Synthase (epi-ISY) | 8-Oxogeranial | (cis-cis)-Iridoids (7-epi-iridoids) | Catalyzes reductive cyclization with opposite stereoselectivity to ISY. nih.govresearchgate.netnih.gov |

Research on Stereochemical Control in Iridoid Biosynthesis, including C7 Stereochemistry

The stereochemistry of iridoids is a critical determinant of their structural diversity and biological functions. The control of stereochemistry during biosynthesis, particularly at the C7 position, has been a significant area of investigation.

The enzyme iridoid synthase (ISY) plays a pivotal role in establishing the stereochemistry of the iridoid core. It catalyzes a two-step reduction-cyclization of 8-oxogeranial to form the bicyclic iridoid structure. Research has revealed the existence of different classes of iridoid synthases that determine the stereoconfiguration at C7. For instance, the iridoid synthase from Antirrhinum majus (AmISY) generates the opposite stereochemistry at C7 compared to the homolog in Catharanthus roseus (CrISY), leading to the formation of 7-epi-iridoids in Antirrhinum. nih.gov

While the reduction step catalyzed by ISY is stereoselective, the subsequent cyclization can produce a mixture of diastereomers. nih.gov In some cases, the major isomer produced by ISY in vitro does not correspond to the stereochemistry of the downstream iridoid products found in the plant. This suggests that other enzymes, potentially "helper" proteins, are involved in controlling the stereochemistry of the cyclization at the bridgehead carbons (C4a and C7a). nih.gov This phenomenon has been observed in both Antirrhinum majus and Nepeta species, where a mismatch between the primary product of iridoid synthase and the final iridoid stereochemistry points to the involvement of additional enzymatic control. nih.govfrontiersin.org

The early stages of the iridoid pathway can diverge based on the stereochemical preference of the iridoid synthase. A 7S-ISY leads to products like the (7S)-nepetalactones found in many Nepeta species and the indole alkaloid precursor strictosidine (B192452) in C. roseus. researchgate.net Conversely, a 7R-ISY is common in other members of the Asterids, particularly the Lamiales order, where iridoid glucosides with this C7 stereochemistry are prevalent. researchgate.net The majority of naturally occurring iridoids are derived from the 7S-cis-trans and 7R-cis-cis nepetalactol stereoisomers. researchgate.net

Glucosylation Steps in this compound Formation

Glucosylation is a critical modification in the biosynthesis of many iridoids, including this compound. This step is catalyzed by UDP-glucose:iridoid glucosyltransferases (UGTs). Although the precise enzyme responsible for the glucosylation of 8-epiiridodial to form this compound has not been definitively characterized in all organisms, research on related iridoids provides significant insights into this process.

In Gardenia jasminoides, a plant known for producing iridoid glucosides, studies have identified UGTs with high specificity for iridoid aglycones. nih.govresearchgate.net For example, UGT85A24 from G. jasminoides preferentially glucosylates the 1-O-hydroxyl group of iridoid aglycones like 7-deoxyloganetin (B1248800) and genipin (B1671432). researchgate.net This suggests that in the biosynthesis of geniposide (B1671433), a major iridoid in G. jasminoides, glucosylation occurs after the methylation of 7-deoxyloganetic acid. researchgate.net

The synthesis of this compound tetraacetate, a derivative, is achieved through the glycosylation of 8-epiiridodial, which can be facilitated by either acidic or enzymatic conditions, followed by acetylation. evitachem.com

Advanced Investigational Approaches in Biosynthetic Pathway Elucidation

The elucidation of complex biosynthetic pathways like that of this compound relies on a combination of advanced analytical and molecular techniques.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of precursors and elucidating biosynthetic pathways without significantly disturbing the biological system. nih.goviaea.org By feeding organisms with precursors labeled with stable isotopes (e.g., ¹³C or ²H), researchers can track the incorporation of these isotopes into downstream metabolites, thereby mapping the biosynthetic route. nih.govresearchgate.net

In the context of iridoid biosynthesis, administration of ³H- or ¹³C-labeled acyclic monoterpenes to Gardenia jasminoides cell suspension cultures demonstrated that iridoids like tarennoside (B1209286) and gardenoside (B7888186) are biosynthesized via the cyclization of 10-oxogeranial/10-oxoneral. jst.go.jp These experiments also confirmed the intermediacy of 8-epiiridodial in the biosynthesis of iridoid glucosides in these cultures. jst.go.jp

Tracer experiments have been crucial in establishing the sequence of intermediates in iridoid biosynthesis. For instance, feeding experiments with labeled compounds in various plants revealed that 7-desoxyloganic acid is a key intermediate in the biosynthesis of several iridoid glucosides. researchgate.net Similarly, isotopic labeling studies in pea aphids have suggested that their iridoid biosynthetic pathway shares intermediates with those established in plants. nih.gov

Plant cell suspension cultures offer a controlled and homogenous system for studying biosynthesis, overcoming the complexities of working with whole plants. Gardenia jasminoides cell suspension cultures have been extensively used to investigate iridoid biosynthesis. nih.govjst.go.jpjmb.or.kr These cultures produce iridoids, making them an excellent model for studying the enzymes and intermediates involved in the pathway. nih.gov

Cultured G. jasminoides cells can efficiently glucosylate exogenously supplied iridoid aglycones. nih.gov For example, when genipin was added to these cell cultures, it was converted to geniposide and gardenoside, demonstrating the presence and activity of the necessary glucosyltransferases. nih.gov The use of elicitors, such as methyl jasmonate, can enhance the production of these compounds and the activity of biosynthetic enzymes in the cell cultures. researchgate.net

These culture systems are also invaluable for isolating and characterizing biosynthetic enzymes and their corresponding genes. nih.govoup.com

The production of biosynthetic enzymes in recombinant systems (e.g., bacteria or yeast) allows for their detailed biochemical characterization in vitro. This approach has been instrumental in understanding the function, substrate specificity, and kinetics of enzymes in the iridoid pathway.

For example, an iridoid-specific glucosyltransferase, UGT85A24, was isolated from Gardenia jasminoides and expressed as a recombinant protein. researchgate.net Characterization of this recombinant enzyme revealed its high specificity for iridoid aglycones, preferentially glucosylating the 1-O-hydroxyl group of 7-deoxyloganetin and genipin. researchgate.net

Similarly, functional UGTs have been cloned from Catharanthus roseus cell suspension cultures and characterized as recombinant proteins. oup.com These studies allow for the precise determination of enzyme function and their role in the biosynthetic network. The use of recombinant enzymes also opens up possibilities for biocatalytic and chemoenzymatic synthesis of complex glycosides. beilstein-journals.orgnih.gov

Genetic and Molecular Regulation of 8 Epiiridodial Glucoside Biosynthesis

Transcriptional and Post-Transcriptional Control Mechanisms of Iridoid Biosynthesis

The biosynthesis of iridoids is tightly controlled at the transcriptional level, primarily through the action of specific transcription factors (TFs) that respond to hormonal signals. The phytohormone jasmonate is a key elicitor, triggering a cascade of gene expression leading to the production of these defensive compounds. nih.govnih.gov

Key transcriptional regulators identified in various plant species include:

bHLH Transcription Factors : In the medicinal plant Catharanthus roseus, the basic helix-loop-helix (bHLH) transcription factor BIS1 acts as a master regulator. nih.govpnas.org Jasmonate signaling induces the expression of BIS1, which in turn transactivates the promoters of all the genes encoding the enzymes in the iridoid biosynthetic pathway leading to loganic acid. nih.govnih.gov

AP2/ERF Transcription Factors : The ORCA (Octadecanoid-responsive Catharanthus AP2-domain) family of TFs also plays a significant role. In C. roseus, overexpression of ORCA3 enhances the production of terpenoid indole (B1671886) alkaloids (TIAs) by activating genes related to iridoid biosynthesis. mdpi.com A homolog of ORCA3 has also been identified in the transcriptome of Rehmannia glutinosa, suggesting a conserved regulatory mechanism. mdpi.com

WRKY Transcription Factors : In Gentiana macrophylla, a systematic study identified 12 WRKY TFs involved in regulating the biosynthesis of secoiridoids, indicating that this family of regulators also contributes to the control of iridoid production. researchgate.net

Beyond transcriptional activation, other regulatory layers are crucial:

Epigenetic Regulation : In Scrophularia ningpoensis, epigenetic mechanisms such as histone modification have been shown to regulate iridoid biosynthesis. oup.com Specifically, the active mark H3K36me3 is associated with the expression of iridoid synthesis genes, and its deposition can be influenced by environmental factors like temperature. oup.com The histone methyltransferase SnSDG8 has been identified as a potential contributor to this process. oup.com

Post-Transcriptional Gene Silencing : The role of specific genes in the iridoid pathway can be functionally validated using post-transcriptional silencing techniques. nih.gov Virus-Induced Gene Silencing (VIGS) has been successfully employed in non-model plants like Nepeta cataria (catnip) to knock down the expression of biosynthetic genes and confirm their in-planta function. nih.govuea.ac.uk

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

The biosynthetic pathway to 8-epiiridodial (B1219032) glucoside proceeds from the general monoterpenoid precursor geranyl diphosphate (B83284) (GPP) through a series of enzymatic steps. The "epi" configuration is a critical distinction, determined by the stereospecificity of a key enzyme in the pathway.

The core pathway involves several key enzymes:

Geraniol (B1671447) Synthase (GES) : This enzyme catalyzes the conversion of GPP to geraniol, the first committed step in this branch of monoterpenoid synthesis. nih.govresearchgate.net

Geraniol-8-hydroxylase (G8H) : A cytochrome P450 monooxygenase, G8H hydroxylates geraniol to form 8-hydroxygeraniol. nih.govbiorxiv.org In some plants, like C. roseus, the G8H enzyme (e.g., CYP76B6) is multifunctional and can also catalyze the subsequent oxidation step. nih.govresearchgate.net

8-hydroxygeraniol oxidoreductase (8HGO) : This enzyme performs a two-step oxidation of 8-hydroxygeraniol to yield the dialdehyde (B1249045) 8-oxogeranial. nih.govresearchgate.net

Iridoid Synthase (ISY) : This is the crucial enzyme that forms the characteristic bicyclic iridoid skeleton. It belongs to the progesterone (B1679170) 5β-reductase/iridoid synthase (PRISE) family of reductases. nih.govacs.org ISY catalyzes the NAD(P)H-dependent reduction of 8-oxogeranial, which is followed by a cyclization step to produce the iridoid scaffold. nih.govpnas.orgresearchgate.net

epi-Iridoid Synthase (epi-ISY) : The formation of the "epi" stereochemistry, characteristic of 8-epiiridodial, is catalyzed by a specific type of iridoid synthase. An epi-iridoid synthase (AmISY) was discovered and characterized in snapdragon (Antirrhinum majus). nih.gov Unlike the canonical ISY from C. roseus, which produces intermediates leading to standard iridoids, AmISY catalyzes the reduction of 8-oxogeranial with an opposite stereopreference (R-selectivity). nih.gov This inverted stereocontrol is the key step that directs biosynthesis toward the 7-epi-iridoid scaffold, from which 8-epiiridodial is derived. nih.gov Feeding studies in Gardenia jasminoides cell cultures have confirmed that 8-epiiridodial is a direct intermediate in the biosynthesis of iridoid glucosides in that species. researchgate.netjst.go.jp

Iridoid Glucosyltransferase (UGT) : The final step in the formation of 8-epiiridodial glucoside involves the attachment of a glucose molecule to the iridoid aglycone. This reaction is catalyzed by a UDP-glucose:iridoid glucosyltransferase. nih.govresearchgate.net Several iridoid-specific UGTs have been characterized, such as UGT85A24 from Gardenia jasminoides, which shows high specificity for iridoid aglycones. nih.govsigmaaldrich.comresearchgate.net These enzymes typically add the glucose moiety to the C-1 hydroxyl group of the iridoid scaffold. nih.govnih.gov

Table 1: Key Enzymes in the Biosynthesis of 8-Epiiridodial and its Glucoside

| Enzyme | Gene (Example) | Function | Plant Source (Example) | Citations |

|---|---|---|---|---|

| Geraniol Synthase | GES | GPP → Geraniol | Catharanthus roseus | nih.govresearchgate.net |

| Geraniol-8-hydroxylase | CYP76B6 | Geraniol → 8-hydroxygeraniol | Catharanthus roseus | nih.govresearchgate.net |

| 8-hydroxygeraniol oxidoreductase | 8HGO | 8-hydroxygeraniol → 8-oxogeranial | Catharanthus roseus | nih.govresearchgate.net |

| epi-Iridoid Synthase | AmISY | 8-oxogeranial → 7-epi-iridoid scaffold | Antirrhinum majus | nih.gov |

| Iridoid Glucosyltransferase | UGT85A24 | Iridoid Aglycone → Iridoid Glucoside | Gardenia jasminoides | nih.govsigmaaldrich.com |

Regulatory Networks Governing Iridoid Glucoside Production

The production of iridoid glucosides is governed by complex regulatory networks that coordinate gene expression across different cell types and in response to various stimuli. These networks ensure the efficient synthesis and accumulation of final products.

Hormonal and Transcriptional Networks : As previously mentioned, the jasmonate signaling pathway acts as a primary upstream regulator, initiating a transcriptional cascade through TFs like BIS1 and ORCAs. nih.govmdpi.com This creates a network where the expression of multiple biosynthetic genes is co-regulated, allowing for a coordinated response to elicitors like herbivory or pathogen attack. nih.gov

Epigenetic and Environmental Networks : Environmental factors, particularly temperature, can influence iridoid production through epigenetic modifications. oup.com The regulation of histone methylation marks (e.g., H3K36me3) on key biosynthetic genes in response to warming temperatures demonstrates a network that integrates environmental signals with metabolic output. oup.com This allows the plant to modulate its chemical defenses in response to changing environmental conditions.

Biotechnological and Metabolic Engineering Approaches for Academic Study of this compound Production

A variety of biotechnological and metabolic engineering tools are employed for the academic study of iridoid biosynthesis, enabling the discovery of new genes, the characterization of enzymes, and the elucidation of regulatory mechanisms.

Metabolic Engineering in Cell Cultures : A primary strategy for studying and enhancing production is the manipulation of regulatory genes. The overexpression of master transcription factors, such as BIS1 in C. roseus cell cultures, has been shown to significantly boost the production of iridoids. nih.gov This approach is a powerful tool for studying the regulatory control of the pathway and for producing high-value compounds.

Functional Genomics and Gene Characterization : The function of candidate genes is typically confirmed through heterologous expression in microbial systems like E. coli or yeast. nih.govnih.gov This allows for the production of purified enzymes that can be used in biochemical assays to determine their specific catalytic activity and substrate specificity, as was done to characterize various iridoid synthases. nih.govresearchgate.netnih.govku.dk

In Planta Gene Function Analysis : To understand the role of a gene within the living plant, Virus-Induced Gene Silencing (VIGS) is a valuable technique. nih.gov By transiently silencing a target gene (e.g., ISY or GES), researchers can observe the resulting changes in the plant's metabolome, thereby confirming the gene's function in the context of the native biosynthetic pathway. nih.govuea.ac.uk

Computational and "-Omics" Approaches : The advent of high-throughput sequencing has enabled the use of transcriptomics to identify candidate genes involved in biosynthesis by looking for genes that are co-expressed with known pathway genes. mdpi.comcropsciencecentre.org Furthermore, chemoinformatic and phylogenetic analyses are now being used to computationally reconstruct biosynthetic pathways, which can guide the selection of candidate genes for functional characterization. oup.com

Tracer Studies : The use of isotopically labeled precursors remains a fundamental technique in the study of biosynthetic pathways. jst.go.jpresearchgate.net Administering labeled compounds, such as deuterium-labeled 8-epiiridodial, to plant cell cultures and tracking the label's incorporation into downstream products provides definitive evidence of biosynthetic routes. jst.go.jpresearchgate.netresearchgate.net

Table 2: Biotechnological Approaches for the Study of Iridoid Biosynthesis

| Approach | Purpose | Example Application | Citations |

|---|---|---|---|

| Overexpression of Transcription Factors | Enhance metabolite production; study pathway regulation. | Overexpression of BIS1 in C. roseus cell cultures to boost iridoid synthesis. | nih.gov |

| Heterologous Expression | Characterize enzyme function and kinetics. | Expressing AmISY in E. coli to confirm epi-iridoid synthase activity. | nih.gov |

| Virus-Induced Gene Silencing (VIGS) | In planta validation of gene function. | Silencing GES and ISY in Nepeta cataria to confirm their role in nepetalactone (B1678191) production. | nih.gov |

| Transcriptome Co-expression Analysis | Identify new candidate biosynthetic or regulatory genes. | Identifying an ORCA3 homolog co-expressed with iridoid pathway genes in Rehmannia glutinosa. | mdpi.com |

| Labeled Precursor Feeding | Elucidate biosynthetic pathways and intermediates. | Using labeled 8-epiiridodial in Gardenia cell cultures to trace its conversion to iridoid glucosides. | jst.go.jpresearchgate.net |

| Transporter Library Screening | Identify transporters of pathway intermediates. | Screening a transporter library in Xenopus oocytes to find NPF family members that transport iridoid glucosides. | nih.gov |

Ecological Roles and Biological Interactions of 8 Epiiridodial Glucoside

Role as a Plant Defense Compound

Plants have evolved a sophisticated array of chemical defenses to protect themselves from herbivores. Iridoid glycosides, including 8-Epiiridodial (B1219032) glucoside, are a key component of this defense strategy in many plant families.

Anti-Herbivore Mechanisms: Deterrent and Toxic Effects

Iridoid glycosides are known to be toxic or act as feeding deterrents to generalist insect herbivores. researchgate.net These compounds can retard the growth and increase the mortality of non-adapted herbivores. nih.govresearchgate.net The defensive properties of these compounds are often concentration-dependent. For instance, studies on other iridoid glycosides, such as antirrhinoside (B1205704), have shown that at certain concentrations in an artificial diet, the growth of the generalist herbivore gypsy moth was reduced. researchgate.net This suggests that 8-Epiiridodial glucoside likely contributes to a plant's defense by making its tissues unpalatable or harmful to a wide range of insect herbivores. The presence of such compounds can influence the feeding preferences and survival rates of insects, thereby shaping the plant-herbivore interactions within an ecosystem. nih.govnih.gov

Enzymatic Activation and Aglycone Formation in Defense (Deglycosylation)

The toxicity of iridoid glycosides is often realized through a process of enzymatic activation. researchgate.netnih.gov In their natural, glycosylated state within the plant, these compounds are relatively non-toxic. researchgate.netelifesciences.org However, when plant tissues are damaged by an herbivore, the iridoid glucosides come into contact with β-glucosidase enzymes. plos.orgresearchgate.net This interaction initiates a process called deglycosylation, where the sugar moiety (glucose) is cleaved from the iridoid molecule. researchgate.net

This cleavage results in the formation of an unstable and highly reactive aglycone. nih.govresearchgate.net The aglycone of iridoids like this compound can readily cross-link with proteins and other nucleophiles, which can inhibit enzymes and render proteins indigestible for the herbivore. researchgate.netnih.gov This activation is a rapid defense mechanism, releasing toxic compounds precisely when and where they are needed – at the site of herbivore damage. researchgate.net

Interactions with Plant β-Glucosidases

Plant β-glucosidases are the key enzymes responsible for activating the defensive properties of iridoid glycosides. nih.govresearchgate.net These enzymes are typically stored separately from the iridoid glucosides within the plant cell, often in different compartments or cell types. mdpi.com This spatial separation prevents widespread activation of the defense compounds in intact plant tissues. plos.org

Upon tissue damage, this compartmentalization is disrupted, allowing the β-glucosidases to hydrolyze the iridoid glucosides. nih.govresearchgate.net Studies on various plant species have shown that β-glucosidase activity is often highest in younger, more valuable leaves, which aligns with the optimal defense theory suggesting that plants invest more in protecting their most vital parts. nih.govresearchgate.net The interaction between iridoid glycosides and plant β-glucosidases forms a potent "dual defense system" that effectively deters many herbivores. nih.govresearchgate.net The efficiency of this system can be influenced by factors such as the specific type of β-glucosidase and the concentration of both the enzyme and the iridoid glycoside in the plant tissues. nih.gov

Research on Sequestration and Metabolism by Herbivores

While many herbivores are deterred by iridoid glycosides, some specialist insects have evolved mechanisms to not only tolerate but also utilize these plant defense compounds.

Mechanisms of Glucoside Uptake and Storage in Insects

Specialist herbivores that feed on plants containing iridoid glycosides have developed the ability to sequester these compounds for their own defense against predators. researchgate.netnih.govnih.gov Sequestration involves the uptake of the intact iridoid glucosides from the insect's gut into its hemolymph and subsequently into various tissues or specialized storage glands. pnas.org This process requires specific transport systems that can move the polar glucoside molecules across cell membranes. pnas.org

Research on other iridoid glycosides has shown that these transport systems can be highly selective, evolutionarily adapted to the specific glucosides found in the herbivore's host plant. pnas.org By sequestering the glucosides in their intact, non-toxic form, these insects can avoid the detrimental effects of the activated aglycones. nih.gov The sequestered compounds can then be deployed as a defense mechanism against their own predators, such as ants. nih.gov

Evolutionary Adaptations in Insect-Plant Chemical Interactions

The relationship between plants producing this compound and the herbivores that consume them is a classic example of co-evolution. Plants evolve more complex or potent chemical defenses, while specialist herbivores evolve mechanisms to overcome these defenses. nih.govresearchgate.net

One key adaptation in specialist herbivores is the modification of their own digestive enzymes. Some insects have evolved β-glucosidases that are either insensitive to the plant's iridoid glycosides or are repressed, preventing the activation of the toxic aglycones in their gut. nih.gov This allows them to feed on the plant without suffering the ill effects.

Advanced Analytical Methodologies for 8 Epiiridodial Glucoside Research

Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis in Complex Biological Matrices

The analysis of 8-epiiridodial (B1219032) glucoside in biological samples presents a challenge due to its often low concentrations and the presence of a multitude of other structurally related compounds. nih.gov High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone for such analyses. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Biosynthetic and Ecological Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the study of 8-epiiridodial glucoside. nih.gov Its high sensitivity and selectivity allow for the detection and quantification of this compound even at trace levels in intricate biological matrices like plant extracts. mdpi.comekb.egjmb.or.kr

In biosynthetic studies , LC-MS/MS is employed to trace the metabolic pathways leading to and from this compound. For instance, studies in Gardenia jasminoides cell cultures have utilized this technique to demonstrate the role of 8-epiiridodial as a precursor in the formation of iridoid glucosides. researchgate.net The method's ability to identify and quantify a range of metabolites simultaneously provides a comprehensive view of the biosynthetic network. nih.govnih.gov Researchers can track the incorporation of labeled precursors and identify downstream products, thereby elucidating the enzymatic steps involved in iridoid biosynthesis. researchgate.net

In ecological studies , LC-MS/MS is crucial for understanding the distribution and concentration of this compound and related iridoids in different plant tissues and their role in plant-herbivore or plant-pathogen interactions. oup.comresearchgate.net For example, a metabolomic study on wheat's response to Fusarium graminearum infection tentatively identified this compound as one of the metabolites affected by the pathogen, highlighting its potential involvement in plant defense mechanisms. nih.gov The quantitative data obtained from LC-MS/MS analyses can be correlated with ecological observations, such as herbivore feeding preferences or pathogen resistance, to infer the ecological function of these compounds. nih.gov

Table 1: Selected LC-MS/MS Applications in Iridoid Research

| Application Area | Study Focus | Key Findings |

| Biosynthesis | Elucidation of iridoid pathways in Phlomoides rotata | Identified 41 genes and 23 enzymes involved in iridoid metabolism. mdpi.com |

| Biosynthesis | Characterization of iridoid biosynthesis in Nepeta cataria (catnip) | Investigated the roles of key genes like GES, G8H, and ISY in the production of nepetalactone (B1678191) and glycosylated iridoids. nih.gov |

| Ecology | Antifungal properties of iridoid glucosides in Lonicera fruits | Showed that specific iridoid glucosides can inhibit the growth of fruit rot fungi. oup.com |

| Ecology | Defense mechanisms in Plantago species | Correlated iridoid glycoside concentrations with plant defense against herbivores. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Pathway Elucidation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural and stereochemical elucidation of iridoid glucosides, including this compound. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, NOESY) NMR experiments are vital for determining the complex three-dimensional structure of these molecules. nih.govacs.orgacs.org

For stereochemical elucidation , NMR is unparalleled. The configuration at C-8 is a critical determinant of the biological activity of many iridoids. capes.gov.br The chemical shifts and coupling constants observed in ¹H NMR spectra, along with through-space correlations from NOESY experiments, allow for the precise determination of the relative stereochemistry of the cyclopentane (B165970) ring protons. acs.orgcapes.gov.br For example, the coupling constant between H-4 and H-5 can indicate the cis- or trans-fusion of the rings. acs.org Furthermore, ¹³C NMR data can be used to assign the configuration at C-8 by comparing the chemical shift of C-9 with established values for different epimers. capes.gov.br

In pathway elucidation , NMR plays a complementary role to LC-MS/MS. While MS techniques are excellent for identifying known compounds and tracking metabolic flow, NMR is essential for identifying and characterizing novel intermediates. thieme-connect.com For instance, the structure of 7-β-hydroxy-8-epiiridodial glucoside was elucidated using spectroscopic methods, including NMR. qau.edu.pkresearchgate.net The detailed structural information obtained from NMR is crucial for understanding the enzymatic transformations that occur at each step of the biosynthetic pathway. researchgate.net

Table 2: Key NMR Data for Stereochemical Analysis of Iridoids

| NMR Parameter | Application | Example |

| ¹H-¹H Coupling Constants (J-values) | Determining relative stereochemistry of ring protons | A large J-value (e.g., 9.6 Hz) between H-4 and H-5 suggests a cis-relationship. acs.org |

| ¹³C Chemical Shifts | Assigning configuration at C-8 | The chemical shift of C-9 is numerically related to the stereochemistry at C-8. capes.gov.br |

| NOE Correlations | Establishing through-space proximity of protons | Observed NOEs can confirm the spatial arrangement of substituents on the cyclopentane ring. acs.org |

In Vivo and In Vitro Experimental Systems for Studying this compound Dynamics

Understanding the dynamic nature of this compound within a living system requires both in vivo and in vitro experimental approaches.

In vivo studies involve the analysis of the compound within the intact organism, providing a holistic view of its biosynthesis, transport, and ecological interactions. Techniques like virus-induced gene silencing (VIGS) can be used to down-regulate the expression of specific genes in the iridoid biosynthetic pathway in plants. nih.govuea.ac.uk By analyzing the metabolic profile of the silenced plants using LC-MS, researchers can confirm the function of the targeted gene and observe the resulting changes in the levels of this compound and other related metabolites. nih.gov Furthermore, exposing plants to elicitors like methyl jasmonate can stimulate the production of iridoids, and the dynamic changes in their concentrations can be monitored over time. nih.gov

In vitro experiments focus on isolating specific components of the biological system, such as enzymes, to study their function in a controlled environment. nih.gov For example, recombinant enzymes involved in the iridoid pathway can be expressed and purified, and their activity with substrates like 8-oxogeranial can be assayed. nih.gov The products of these enzymatic reactions can then be analyzed by techniques like GC-MS or LC-MS to determine the specific stereochemical outcome of the reaction. nih.gov Such in vitro assays are crucial for characterizing the catalytic properties of enzymes and understanding the molecular mechanisms that control the stereochemistry of iridoid biosynthesis. nih.gov Cell-free extracts and suspension cultures also serve as valuable in vitro systems for studying biosynthetic pathways and the effects of various precursors and inhibitors. researchgate.net

Chemotaxonomic and Phylogenetic Significance of Iridoid Glucosides, Including 8 Epiiridodial Glucoside

Utilization of Iridoid Glucoside Profiles in Plant Classification and Evolutionary Studies

The analysis of iridoid glucoside profiles is a powerful method in plant systematics. Because these compounds are not essential for primary metabolism, their biosynthetic pathways have been subject to divergent evolutionary pressures, leading to a wide array of structures. This chemical diversity is often congruent with morphological and molecular phylogenetic data, providing an independent line of evidence for plant classification. nih.govresearchgate.net

Iridoids are considered significant chemotaxonomic markers in numerous plant families, particularly within the Asterids clade. oup.comnih.gov Families such as Lamiaceae (mint), Oleaceae (olive), Rubiaceae (coffee), Plantaginaceae (plantain), and Gentianaceae (gentian) are well-known for producing characteristic iridoids. nih.govnih.govresearchgate.netscribd.com The distribution patterns of these compounds are used to:

Define relationships at various taxonomic levels, from subfamilies to species. mdpi.comcropj.com

Clarify the placement of genera with ambiguous taxonomic boundaries. nih.govmazums.ac.ir

Trace evolutionary lineages and understand the diversification of plant groups.

Table 1: Plant Families and Their Characteristic Iridoid Markers This table is interactive. Click on the headers to sort the data.

| Family | Order | Characteristic Iridoid Glucosides/Derivatives | Chemotaxonomic Significance | References |

|---|---|---|---|---|

| Lamiaceae | Lamiales | Harpagide (B7782904), 8-O-acetyl-harpagide, neo-clerodane diterpenes | Markers for genera like Teucrium, Ajuga, and Stachys. researchgate.netresearchgate.net The 8α-stereochemistry is a peculiar feature of the order. researchgate.net | researchgate.netresearchgate.net |

| Oleaceae | Lamiales | Oleoside (B1148882), forsythide (B1257417), myxopyroside | The presence of iridoids from five distinct pathways correlates with tribal classification (e.g., Oleeae, Forsythieae). nih.gov | nih.govresearchgate.net |

| Plantaginaceae | Lamiales | Aucubin (B1666126), catalpol, antirrhinoside (B1205704) | Used to classify genera like Plantago, Veronica, and Kickxia. cropj.comnih.govmazums.ac.ir The presence of antirrhinoside is a feature of the tribe Antirrhineae. researchgate.net | cropj.comnih.govmazums.ac.irresearchgate.net |

| Rubiaceae | Gentianales | Asperuloside, gardenoside (B7888186) | Used to conduct chemotaxonomic studies and classify members of the family. scribd.com | scribd.com |

| Gentianaceae | Gentianales | Gentiopicroside, swertiamarin (B1682845) | Iridoid profiles are used for chemotaxonomic analysis within the genus Gentiana. rjraap.com | rjraap.com |

Biosynthetic Divergence and Convergent Evolution of Iridoid Pathways Across Taxa

The structural variety of iridoids is a direct result of the evolution of their biosynthetic pathways. The core iridane skeleton is formed from geranyl pyrophosphate (GPP) through a series of enzymatic reactions. mdpi.com Key intermediates in this pathway include 8-oxogeranial and the reactive 8-oxocitronellyl enol. biorxiv.org The cyclization of this enol intermediate is a critical step that establishes the characteristic fused-ring system. biorxiv.org

Biosynthetic Divergence: Different plant lineages have evolved unique enzymatic machinery, leading to divergent iridoid pathways. A prime example is the stereochemistry of the iridoid scaffold. The enzyme iridoid synthase (ISY) catalyzes the reduction of 8-oxogeranial and subsequent cyclization. biorxiv.orgnih.gov

In Catharanthus roseus, CrISY produces iridoids with a specific stereoconfiguration (7S-nepetalactol). nih.gov

In snapdragon (Antirrhinum majus), a homologous enzyme, AmISY, exhibits opposite stereocontrol, leading to the formation of 7-epi-iridoids (C7-R configuration). nih.gov This discovery of an "epi-iridoid synthase" explains the production of a distinct class of iridoids in Antirrhinum and related genera. nih.gov

Furthermore, within a single family like Oleaceae, at least five distinct biosynthetic routes to iridoids have been identified, all branching from the common intermediate deoxyloganic acid. nih.gov These pathways define different tribes within the family, showcasing significant biosynthetic divergence. nih.govresearchgate.net The pathway leading to 8-Epiiridodial (B1219032) glucoside proceeds via the intermediate 8-epiiridodial, which is distinct from the pathway that proceeds via iridodial (B1216469). scribd.comresearchgate.net

Convergent Evolution: Remarkably, the iridoid biosynthetic pathway has evolved independently in different kingdoms of life. Research has shown that aphids produce nepetalactone (B1678191) isomers as sex pheromones. pnas.org While the pathway involves the same intermediate compounds as in plants, all six enzymes involved are different, providing a clear example of convergent evolution between plants and insects. pnas.org Within the plant kingdom itself, the ability to synthesize iridoids appears to have been lost and then re-evolved independently. The genus Nepeta (Lamiaceae) evolved its iridoid biosynthesis pathway separately from other asterid plants. biorxiv.org

Case Studies Illustrating Chemotaxonomic Applications

The practical application of iridoid profiling in taxonomy is demonstrated by numerous case studies across different plant families.

Lamiaceae (Mint Family): Iridoids are established as primary chemotaxonomic markers in the Lamiaceae family. mdpi.comresearchgate.net A study of fifteen species from six different genera (Ajuga, Galeopsis, Melittis, Sideritis, Stachys, and Teucrium) analyzed nineteen different iridoid compounds to test correlations with evolutionary data derived from molecular studies. researchgate.net The presence of iridoids with 8α-stereochemistry is considered a defining characteristic of the Lamiales order, which arises from a biogenetic pathway involving epi-deoxyloganic acid. researchgate.net

Oleaceae (Olive Family): The classification of the Oleaceae has been significantly clarified by iridoid data. The distribution of iridoids derived from five unique biosynthetic pathways aligns exceptionally well with the phylogenetic classification based on chloroplast DNA analysis. nih.gov For instance, the tribe Forsythieae is characterized by iridoids from the forsythide pathway, while the tribes Jasmineae and Oleeae contain iridoids from the oleoside pathway. nih.govresearchgate.net This provides strong chemical evidence for the established genetic relationships.

Plantaginaceae (Plantain Family): This family, which now includes many former members of Scrophulariaceae, provides several examples.

In the genus Kickxia, the iridoid profile, which includes antirrhinoside derivatives, was found to be very similar to other taxa within the Antirrhinae tribe, supporting its modern botanical classification. nih.gov

In Linaria cymbalaria (now Cymbalaria muralis), the isolation of 8-epiloganic acid and 7-β-hydroxy-8-epiiridodial glucoside contributes to the chemotaxonomic understanding of the species and its relatives. researchgate.netresearchgate.net

Studies on the genus Veronica have shown that iridoid and flavonoid patterns are constant within a species, unaffected by environmental conditions, and can be used to resolve taxonomic questions. cropj.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 8-Epiiridodial glucoside |

| 8-epiloganic acid |

| Antirrhinoside |

| Asperuloside |

| Aucubin |

| Catalpol |

| Deoxyloganic acid |

| Epi-deoxyloganic acid |

| Forsythide |

| Gardenoside |

| Gentiopicroside |

| Harpagide |

| Iridodial |

| Myxopyroside |

| Nepetalactone |

| Oleoside |

| Swertiamarin |

| 7-β-hydroxy-8-epiiridodial glucoside |

Future Research Directions and Emerging Areas

Systems Biology Approaches to Iridoid Glucoside Biosynthesis

Systems biology offers a powerful framework for understanding the complex and dynamic nature of iridoid glucoside biosynthesis. By integrating multi-omics data, researchers can move beyond the study of individual genes and enzymes to model the entire biosynthetic network.

A key challenge in iridoid research has been the elucidation of the complete biosynthetic pathways, which exhibit considerable diversity across different plant families. nih.gov Computational approaches are emerging as an invaluable tool to address this complexity. For example, chemoinformatic strategies that combine known chemical structures of iridoid glucosides with the phylogenetic relationships of the plants that produce them can generate robust hypotheses about biosynthetic pathways. nih.gov One such approach successfully developed a pathway reconstruction algorithm for iridoids in the Lamiaceae family, leading to the discovery of a previously uncharacterized enzyme. nih.gov

| Research Focus | Approach | Key Findings/Potential |

| Pathway Reconstruction | Cheminformatics and phylogenetic analysis | Generation of hypothetical biosynthetic pathways in large plant families like Lamiaceae, facilitating targeted gene discovery. nih.gov |

| Regulatory Network Analysis | Integration of transcriptomic and metabolomic data | Identification of key regulatory genes and rate-limiting steps in the MVA, MEP, and iridoid-specific pathways. frontiersin.org |

| Dynamic Modeling | Computational modeling of metabolic flux | Prediction of how pathway output changes in response to different conditions, optimizing production or understanding ecological responses. |

Advanced Omics Technologies in Investigating 8-Epiiridodial (B1219032) Glucoside Pathways and Roles

Advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing the study of plant specialized metabolites. universiteitleiden.nlnih.gov These high-throughput techniques provide an unprecedented, system-wide view of the molecular components of a cell, enabling researchers to connect genes to functions for compounds like 8-epiiridodial glucoside. nih.govmdpi.com

Transcriptomics, in particular, has been instrumental in identifying the genes involved in iridoid biosynthesis. By comparing the transcriptomes of plants or tissues that produce high versus low levels of iridoids, researchers can identify candidate genes encoding biosynthetic enzymes. pnas.org This approach was successfully used to identify the genes for the iridoid pathway in aphids, which surprisingly evolved entirely independently from the plant pathway. pnas.org Similarly, multi-omics analyses combining transcriptomics and metabolomics in plants like Hedyotis diffusa are providing new insights into the regulation of iridoid biosynthesis. frontiersin.org

Proteomics can identify the enzymes present in specific tissues or subcellular compartments, confirming the functional roles of candidate genes identified through transcriptomics. Metabolomics provides a comprehensive profile of the small molecules, including various iridoid intermediates and final products, within a biological system. The integration of these omics datasets is a powerful strategy. For instance, co-expression analysis, which identifies genes whose expression patterns correlate with the accumulation of specific metabolites, has been used to pinpoint transporters responsible for moving iridoid glucosides between different cells. nih.gov Future research will leverage single-cell omics to dissect the intricate spatial organization of iridoid biosynthesis, which is often distributed across different cell types.

| Omics Technology | Application in Iridoid Research | Specific Examples |

| Genomics | Provides the blueprint of all potential genes involved in biosynthesis. | Sequencing of plant genomes like Hedyotis diffusa to create a parts list for pathway discovery. frontiersin.org |

| Transcriptomics | Identifies genes that are actively expressed during iridoid production. | Identification of candidate genes in the iridoid pathway through comparative transcriptome analysis. pnas.org |

| Proteomics | Confirms the presence and localization of biosynthetic enzymes. | Characterization of vacuolar peroxidases involved in alkaloid metabolism, a related pathway. universiteitleiden.nl |

| Metabolomics | Profiles the full range of iridoid intermediates and final products. | Tracking the accumulation of loganic acid and secologanin (B1681713) to understand pathway flux. nih.gov |

| Multi-Omics Integration | Connects genes to metabolites and functions. | Using co-expression analysis to identify iridoid glucoside transporters in Catharanthus roseus. nih.gov |

Bio-Inspired Synthesis and Enzymatic Catalysis of this compound for Academic Study

The complex stereochemistry of iridoids like this compound makes their chemical synthesis challenging. Bio-inspired synthesis and enzymatic catalysis offer promising alternatives for producing these molecules for academic research. dmaiti.comethz.ch By mimicking nature's strategies, chemists can develop more efficient and selective synthetic routes. ethz.ch

A key step in the biosynthesis of "epi-iridoids" is the formation of the characteristic stereochemistry at the C7 position. nih.gov Research has led to the identification and characterization of an epi-iridoid synthase from Snapdragon (Antirrhinum majus). nih.gov This enzyme, unlike previously known iridoid synthases, catalyzes the reduction of the precursor 8-oxogeranial with the specific stereoselectivity needed to produce the epi-iridoid scaffold. nih.gov Such discoveries provide powerful tools for biocatalysis, allowing for the specific synthesis of iridoid skeletons that can then be further modified.

Enzymatic catalysis is not only useful for forming the iridoid core but also for later-stage modifications like glycosylation. The synthesis of this compound itself involves the glycosylation of the 8-epiiridodial aglycone. evitachem.com Utilizing purified glycosyltransferase enzymes can provide a highly specific and efficient means of attaching the glucose moiety, avoiding the need for complex protecting group chemistry often required in traditional organic synthesis.

Future research in this area will focus on:

Discovering new enzymes: Prospecting plant and even insect genomes for novel enzymes with different selectivities to expand the biocatalytic toolbox. pnas.org

Enzyme engineering: Modifying the active sites of known enzymes to alter their substrate specificity or catalytic activity, enabling the synthesis of unnatural iridoid analogs for structure-activity relationship studies.

Developing multi-enzyme cascade reactions: Combining several enzymes in a one-pot reaction to mimic the biosynthetic pathway and convert simple precursors into complex iridoid glucosides in a more efficient and sustainable manner. nih.gov

Ecological Genomics and Transcriptomics in Plant-Herbivore Interactions Involving this compound

Iridoid glucosides are well-known for their role as defensive compounds against herbivores. ontosight.airesearchgate.net The emerging fields of ecological genomics and transcriptomics provide powerful tools to study these interactions in a natural context, revealing the molecular mechanisms behind plant defense and herbivore adaptation. slu.senih.gov

When a plant is attacked by an insect herbivore, it triggers a massive rearrangement of gene transcription, with hundreds or thousands of genes being up- or downregulated. nih.gov Using transcriptomics (e.g., RNA-Seq), researchers can capture a snapshot of this response. Studies have shown that different herbivores can induce distinct transcriptomic profiles in the same plant, and different plant genotypes can vary in their transcriptional response to the same herbivore. nih.gov

Future research will focus on directly linking the expression of iridoid biosynthetic genes, including those leading to this compound, to herbivore attack. By combining transcriptomic data with metabolomic analysis of iridoid content and data on herbivore performance, scientists can:

Identify defense-related genes: Pinpoint the specific genes in the iridoid pathway that are induced upon attack by different types of herbivores.

Understand regulatory networks: Uncover the transcription factors and signaling pathways that control the activation of iridoid-based defenses.

Investigate herbivore countermeasures: Use transcriptomics on the insect side of the interaction to understand how specialist herbivores detoxify or tolerate defensive compounds like iridoid glucosides.

This approach allows for a detailed understanding of the co-evolutionary arms race between plants and herbivores at the molecular level. slu.se For example, studying gene expression along the development of insect-induced galls has shown how insects can manipulate the plant's metabolism and cell cycle for their own benefit, highlighting the complex interplay mediated by plant secondary metabolites. slu.se

常见问题

Q. What are the primary biosynthetic pathways for 8-epiiridodial glucoside, and how can isotopic labeling experiments validate these pathways?

Methodological Answer: To study biosynthesis, use deuterium-labeled precursors (e.g., 6-deoxyretzioside) in feeding experiments with host plants like Thunbergia alata. Analyze incorporation rates via LC-MS or NMR to trace metabolic intermediates . Comparative studies with related iridoids (e.g., 7-hydroxy-iridodial glucoside) can clarify pathway specificity .

Q. Which analytical techniques are most reliable for isolating and characterizing this compound in plant extracts?

Methodological Answer:

- Isolation: Use column chromatography with silica gel or Sephadex LH-20, guided by TLC profiling.

- Characterization: Combine HR-MS (for molecular formula confirmation, e.g., m/z 499.6910) with 1D/2D NMR (e.g., -NMR for glycosidic linkage verification) .

- Quantification: Pair HPLC with diode-array detection (DAD) for purity assessment .

Q. How do solvent extraction methods influence the yield of this compound from plant matrices?

Methodological Answer: Optimize solvent polarity (e.g., methanol vs. ethanol) and extraction time using a factorial design (e.g., 2x3x4 RCBD) . Validate yields via spectrophotometry or LC-MS, accounting for co-eluting compounds that may interfere with quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antibacterial efficacy vs. null results)?

Methodological Answer:

- Replication: Standardize bioassay conditions (e.g., bacterial strain, inoculum size, and incubation time) .

- Controls: Include positive controls (e.g., tetracycline) and solvent controls to rule out extraction solvent interference .

- Meta-Analysis: Systematically review studies to identify variables (e.g., plant genotype, environmental stress) affecting metabolite concentration .

Q. What experimental design parameters are critical for studying the ecological role of this compound as a plant secondary metabolite?

Methodological Answer:

- Field Studies: Use randomized block designs to assess variation across soil moisture, nutrient levels, and herbivore pressure .

- Omics Integration: Pair metabolomic profiling with transcriptomic data to link biosynthesis gene expression to environmental stressors .

- Bioactivity Assays: Test allelopathic effects on competing plant species or herbivore deterrent activity .

Q. How can researchers formulate testable hypotheses about this compound’s mechanism of action in cancer models?

Methodological Answer:

- PICOT Framework: Define Population (e.g., breast cancer cell lines), Intervention (compound dosage), Comparison (existing chemotherapeutics), Outcome (apoptosis rate), and Time (exposure duration) .

- In Silico Modeling: Use molecular docking to predict interactions with oncogenic targets (e.g., HER2) before in vitro validation .

Q. What strategies improve reproducibility in phytochemical studies of this compound?

Methodological Answer:

- Data Transparency: Share raw NMR/HR-MS spectra and chromatograms via repositories (e.g., Zenodo), adhering to FAIR principles .

- Reagent Documentation: Report solvent purity, column batch numbers, and instrument calibration details to minimize technical variability .

- Multilab Validation: Collaborate with independent labs to verify bioactivity claims using blinded samples .

Methodological Considerations

Q. How should researchers address ethical and logistical challenges in sourcing plant material for this compound studies?

Methodological Answer:

- Ethical Sourcing: Obtain permits for wild plant collection and prioritize cultivated variants to reduce ecological impact .

- Voucher Specimens: Deposit authenticated plant samples in herbaria for future reference .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioassays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。